molecular formula C25H22ClN3O4S3 B13949196 3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide

3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide

Cat. No.: B13949196
M. Wt: 560.1 g/mol
InChI Key: GVHCMOWPVNQKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide is a complex organic compound with a molecular formula of C24H20ClN3O3S3 This compound is characterized by its unique structure, which includes a benzothiophene core, a methoxy group, and a sulfamoylphenyl group

Preparation Methods

The synthesis of 3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide involves multiple steps, including the formation of the benzothiophene core and the introduction of the various functional groups. The synthetic route typically involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group on the benzothiophene ring.

    Attachment of the Sulfamoylphenyl Group: This is typically done through a sulfonation reaction followed by coupling with the benzothiophene core.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under suitable conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfamoyl group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Coupling Reactions: The benzothiophene core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.

    Biology: This compound can be used in the study of biological processes, such as enzyme inhibition and protein interactions.

    Industry: This compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the specific functional groups and their positions on the benzene ring. The uniqueness of this compound lies in its combination of the benzothiophene core with the sulfamoylphenyl group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C25H22ClN3O4S3

Molecular Weight

560.1 g/mol

IUPAC Name

3-chloro-N-[[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]-6-methoxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C25H22ClN3O4S3/c1-14-4-11-20(15(2)12-14)29-36(31,32)18-8-5-16(6-9-18)27-25(34)28-24(30)23-22(26)19-10-7-17(33-3)13-21(19)35-23/h4-13,29H,1-3H3,(H2,27,28,30,34)

InChI Key

GVHCMOWPVNQKFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C4=C(S3)C=C(C=C4)OC)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.